2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol
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Overview
Description
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, nitro, and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the bis(5-methylfuran-2-yl)methyl group: This can be achieved through a Friedel-Crafts alkylation reaction where 5-methylfuran is alkylated using a suitable alkylating agent.
Introduction of the phenyl group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Formation of the imino group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Bromination and nitration: The bromine and nitro groups can be introduced through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with different enzymes and receptors, potentially inhibiting or activating them. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.
Isothiazolinones: Known for their antimicrobial properties and used in various industrial applications.
Uniqueness
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H19BrN2O5 |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-[[4-[bis(5-methylfuran-2-yl)methyl]phenyl]iminomethyl]-4-bromo-6-nitrophenol |
InChI |
InChI=1S/C24H19BrN2O5/c1-14-3-9-21(31-14)23(22-10-4-15(2)32-22)16-5-7-19(8-6-16)26-13-17-11-18(25)12-20(24(17)28)27(29)30/h3-13,23,28H,1-2H3 |
InChI Key |
XUPIXJDMVKKIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C4=CC=C(O4)C |
Origin of Product |
United States |
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